(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate is a useful research compound. Its molecular formula is C15H10N4O5 and its molecular weight is 326.268. The purity is usually 95%.
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Scientific Research Applications
Environmental Science and Pollution Research
Parabens, chemically similar to the compound , are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. They are known to act as weak endocrine disrupter chemicals, and despite treatments that eliminate them well from wastewater, they remain present at low concentration levels in effluents. This research emphasizes the environmental persistence and potential risks associated with widespread chemical usage (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications
Nitisinone, a compound with a similar complexity to the query compound, was studied for its degradation processes and by-products. This research is pivotal in understanding the stability and potential degradation pathways of complex organic molecules, which is essential for developing safer and more effective pharmaceuticals (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Materials Science and Chemical Synthesis
Research on nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), highlights the importance of novel materials for CO2 capture and conversion. These materials exhibit high surface area, permanent porosity, and structural tunability, making them excellent candidates for environmental remediation applications. This area of research demonstrates the potential for developing new materials with specific chemical scaffolds for crucial environmental applications (Mukhtar et al., 2020).
Explosives Detection
Luminescent micelles have been explored as molecular scaffolds in applied supramolecular chemistry, particularly for sensing nitroaromatic and nitramine explosives. This research area is highly relevant to security and forensic science, showcasing the application of chemical compounds in developing sensitive detection systems for hazardous materials (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE results in increased acetylcholine levels, which can enhance memory and cognition . This makes the compound a potential therapeutic agent for diseases characterized by a decline in these cognitive functions, such as Alzheimer’s disease .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c20-14-10-5-1-3-7-12(10)16-17-18(14)9-24-15(21)11-6-2-4-8-13(11)19(22)23/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMQSDVIMPRKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.